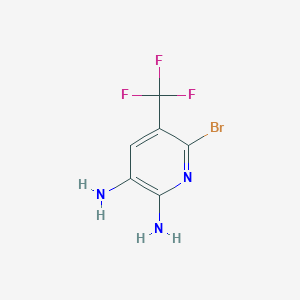![molecular formula C10H13ClN4O B13139957 [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
- [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- [4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Comparison:
- Chemical Structure: The primary difference lies in the substituent on the phenyl ring (methoxy, chloro, fluoro).
- Biological Activity: The different substituents can lead to variations in biological activity, with each compound exhibiting unique properties.
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties.
Conclusion
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a versatile compound with significant potential in various scientific fields Its unique chemical structure and diverse reactivity make it a valuable tool in research and industry
Propriétés
Formule moléculaire |
C10H13ClN4O |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
Clé InChI |
ZVIYJMVGJGSHDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


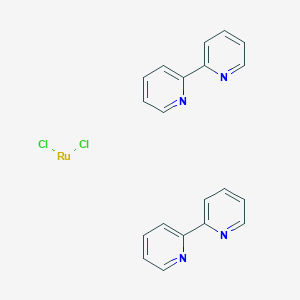
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
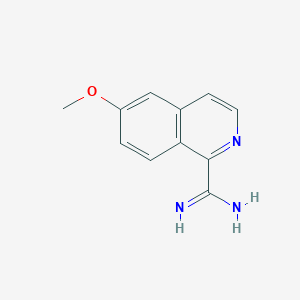
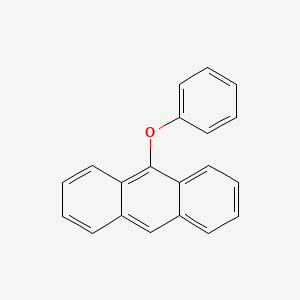
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
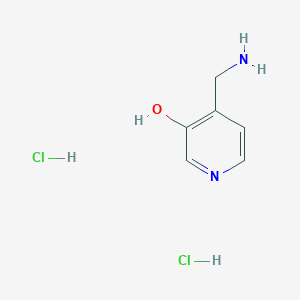
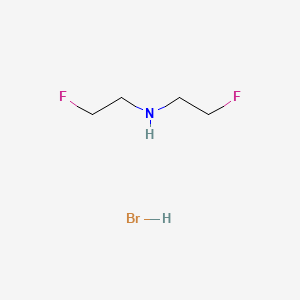

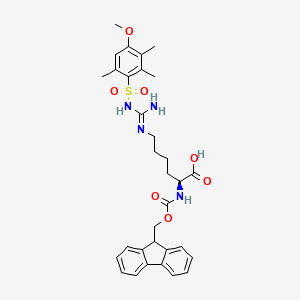


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
